2-((1-((3,5-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-fluorobenzo[d]thiazole
Description
This compound is a fluorinated benzothiazole derivative featuring a sulfonated azetidine moiety. Its structure includes:
- A 3,5-difluorophenylsulfonyl group attached to an azetidine ring.
- An azetidin-3-yloxy linker bridging the sulfonyl group to a 4-fluorobenzo[d]thiazole core.
The sulfonyl group contributes to polarity and hydrogen-bonding capacity, while the azetidine ring introduces conformational rigidity .
Properties
IUPAC Name |
2-[1-(3,5-difluorophenyl)sulfonylazetidin-3-yl]oxy-4-fluoro-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O3S2/c17-9-4-10(18)6-12(5-9)26(22,23)21-7-11(8-21)24-16-20-15-13(19)2-1-3-14(15)25-16/h1-6,11H,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUHPEPCASNOQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC(=CC(=C2)F)F)OC3=NC4=C(C=CC=C4S3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((1-((3,5-Difluorophenyl)sulfonyl)azetidin-3-yl)oxy)-4-fluorobenzo[d]thiazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHFNOS
- Molecular Weight : 400.4 g/mol
- CAS Number : 1396870-53-3
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The sulfonyl group and the azetidine ring play crucial roles in modulating these interactions. The compound may act by inhibiting specific enzymes or receptors, thereby altering biological pathways involved in various diseases.
Biological Activity
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Compounds with similar structures have shown promising results against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Anticancer Properties : The compound's ability to inhibit cancer cell proliferation has been noted in several studies, suggesting potential applications in oncology.
- Anti-inflammatory Effects : Research indicates that derivatives of this compound may possess anti-inflammatory properties, contributing to their therapeutic potential.
Data Table: Biological Activities of Related Compounds
Case Studies
-
Antimicrobial Study :
A study evaluated the antimicrobial efficacy of related compounds against E. coli. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) lower than standard antibiotics, highlighting their potential as effective antimicrobial agents. -
Cancer Cell Proliferation Inhibition :
Another study focused on the anticancer properties of a structurally similar compound. It was found to significantly inhibit the proliferation of breast cancer cells with an IC50 value indicating potent activity. -
Inflammatory Response Modulation :
Research exploring the anti-inflammatory effects demonstrated that the compound could reduce levels of pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.
Comparison with Similar Compounds
Structural and Functional Group Differences
Key analogs include triazole-thiones (e.g., compounds [7–9] from ) and isostructural thiazole derivatives (e.g., compounds 4 and 5 from –3).
Physicochemical Properties
Spectroscopic Distinctions
IR Spectroscopy :
NMR :
- The target compound’s ¹³C-NMR would show distinct shifts for the azetidine (δ 50–70 ppm) and fluorinated aryl carbons (δ 110–160 ppm).
Key Research Findings
Bioactivity Implications : Fluorine substitutions in the target compound may enhance membrane permeability compared to bulkier halogens (Cl, Br) in analogs .
Crystallinity : Isostructural thiazoles (4, 5) achieve high crystallinity in DMF, suggesting the target compound may require polar aprotic solvents for crystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
